

Application Notes and Protocol for Restaining Faded Thionin-Stained Slides

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Introduction

Archival histological slides are invaluable resources for retrospective studies. However, stains can fade over time due to factors such as prolonged light exposure and oxidation, rendering them suboptimal for analysis. Thionin, a cationic thiazine dye, is widely used in neuroscience to stain Nissl substance (the rough endoplasmic reticulum) in neurons, allowing for the visualization of cytoarchitecture. This document provides a detailed protocol for the restoration of faded Thionin-stained slides through a careful process of coverslip removal, gentle destaining, and subsequent restaining. This procedure aims to revitalize precious archival tissue sections for contemporary analysis.

Data Presentation

While quantitative data for the restaining of faded Thionin slides is not extensively published, the expected outcome is a significant improvement in the intensity and clarity of the Nissl stain. The following table provides a qualitative scoring system to assess the effectiveness of the restaining protocol.



| Parameter | Before Restaining (Faded) | After Restaining (Expected) |
|----------------------------|--|--|
| Nissl Body Definition | Poor to non-existent; outlines may be blurry. | Clear and well-defined; granular appearance is restored. |
| Nuclear Staining Intensity | Faint to very light blue/purple. | Deep blue to violet, providing good contrast. |
| Cytoplasmic Staining | Pale and indistinct. | Clearly visible, allowing for cellular morphology assessment. |
| Background Staining | Generally clear but may appear yellowish with age. | Remains clear, with minimal non-specific staining. |
| Overall Contrast | Low, making cellular differentiation difficult. | High, facilitating clear visualization of neuronal structures. |

Experimental Protocols

This protocol is intended for paraffin-embedded tissue sections. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be followed when handling chemicals such as xylene and acids.

Materials and Reagents

- Faded Thionin-stained slides
- Xylene
- Ethanol (100%, 95%, and 70%)
- Distilled water
- Glacial Acetic Acid
- Destaining Solution: 95% ethanol with a few drops of glacial acetic acid.



- Stock Thionin Solution (1.3%):
 - Thionin (high purity, e.g., Sigma T3387): 13 g[1]
 - Distilled water: 1000 ml[1]
- Acetate Buffer (pH ~4.0):
 - 1M Acetic Acid: 80.0 ml[1]
 - 1M Sodium Hydroxide: 14.4 ml[1]
- Working Thionin Solution (e.g., 1%):
 - Stock Thionin Solution (1.3%): 305.6 ml[1]
 - Acetate Buffer (as prepared above)
- Resinous mounting medium (e.g., DPX)
- New coverslips
- Coplin jars or staining dishes
- Forceps
- Slide rack

Protocol Steps

Part 1: Coverslip Removal and Rehydration

- Coverslip Removal:
 - Immerse the faded slides in a Coplin jar containing xylene.[2][3] Soaking may take several hours to overnight, depending on the age of the slide and the mounting medium used.[3]
 - Once the mounting medium has dissolved, the coverslip should detach easily. If not,
 gentle agitation or a brief warming of the xylene may aid the process.[4] Do not force the



coverslip off to avoid damaging the tissue.[3]

- After the coverslip is removed, wash the slide in two changes of fresh xylene for 5 minutes each to remove all residual mounting medium.[3]
- Rehydration:
 - Transfer the slides through a descending series of ethanol concentrations to rehydrate the tissue:
 - 100% Ethanol: 2 changes, 3 minutes each.[5]
 - 95% Ethanol: 2 minutes.[5]
 - 70% Ethanol: 2 minutes.[5]
 - Rinse thoroughly in distilled water for 5 minutes.[5]

Part 2: Destaining

- Gentle Destaining:
 - Immerse the rehydrated slides in the destaining solution (95% ethanol with a few drops of glacial acetic acid).[1][6]
 - Monitor the process closely. The faded Thionin color should disappear within a few seconds.[1][6] Caution: Prolonged exposure to the acidic alcohol can prevent successful restaining.[1][6]
 - Immediately after the color is gone, transfer the slides to a fresh bath of 95% ethanol to stop the acid's action.
 - Rinse the slides extensively in several changes of distilled water to completely remove the acid.[1][6]

Part 3: Restaining with Thionin

Staining:



- Immerse the slides in the working Thionin solution. Staining time can vary from 30 seconds to 20 minutes, depending on the desired intensity and the tissue's characteristics.
 [1] It is advisable to test one slide first to optimize the staining time.[1]
- Rinsing:
 - Briefly rinse the slides in distilled water to remove excess stain.
- Dehydration and Differentiation:
 - Dehydrate the sections in an ascending series of ethanol:
 - 70% Ethanol: 3-5 minutes.[7]
 - 95% Ethanol: 3 minutes.[7] This step will also differentiate the stain, with the alcohols
 "bluing" the initially purple sections.[1]
 - 100% Ethanol: 2 changes, 3 minutes each.[7]

Part 4: Clearing and Mounting

- · Clearing:
 - Immerse the slides in two changes of xylene for 3-5 minutes each.
- Mounting:
 - Apply a drop of resinous mounting medium to the tissue section and carefully lower a new coverslip, avoiding air bubbles.
 - Allow the slides to dry in a horizontal position in a well-ventilated area.

Mandatory Visualization

The following diagram illustrates the experimental workflow for restaining faded Thionin slides.





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Workflow for restaining faded Thionin slides.

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